![molecular formula C20H15N3 B2814322 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 743456-88-4](/img/structure/B2814322.png)

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

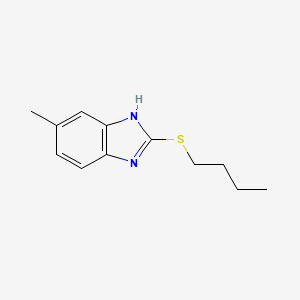

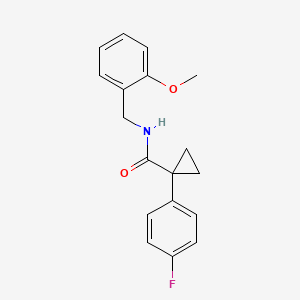

The compound “3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 297.35 and a molecular formula of C20H15N3 . This compound is part of the benzimidazole family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, which includes our compound of interest, has been the subject of various studies . The synthesis process often involves heating under reflux in pyridine . Various catalysts such as alum and PTSC have been used successfully . The use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold has shown great potential .Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole moiety, which is a key structural element in many biologically active substances . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .Applications De Recherche Scientifique

- MPB has shown potential as an anticancer agent. Its unique chemical structure contributes to its ability to inhibit cancer cell growth and induce apoptosis. Researchers are investigating its efficacy against specific cancer types, such as breast, lung, and colon cancers .

- MPB acts as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases like cancer and neurodegenerative disorders. MPB’s kinase inhibitory activity makes it valuable for drug development and targeted therapies .

- Studies suggest that MPB possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers explore its potential in treating inflammatory conditions, including autoimmune diseases and chronic inflammation .

- MPB’s chemical structure resembles certain neuroprotective compounds. It has been investigated for its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers aim to harness these properties for neurodegenerative disease management .

- MPB exhibits antimicrobial effects against bacteria and fungi. Its nitrile group contributes to this activity. Researchers explore its use as an alternative or adjunct to existing antimicrobial agents, especially in drug-resistant strains .

- MPB serves as a valuable scaffold for designing novel compounds. Researchers modify its structure to create derivatives with enhanced properties. For instance, introducing substituents at specific positions can fine-tune its biological activity, making it a versatile starting point for drug discovery .

Anticancer Properties

Protein Kinase Inhibition

Anti-inflammatory Effects

Neuroprotective Potential

Antimicrobial Activity

Medicinal Chemistry Scaffold

Orientations Futures

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and potential therapeutic applications . Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant potential for the development of new pharmacologically active compounds .

Propriétés

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-13-7-9-15(10-8-13)19-11-14(2)16(12-21)20-22-17-5-3-4-6-18(17)23(19)20/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSJELQTIXCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)

![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)